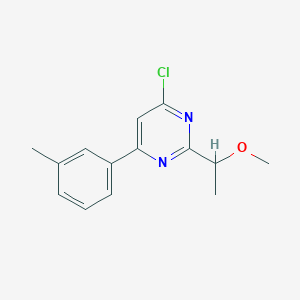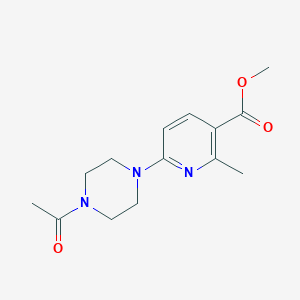
Methyl 6-(4-acetylpiperazin-1-yl)-2-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a piperazine ring substituted with an acetyl group and a methyl group attached to the nicotinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate typically involves multiple steps. . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The acetylation of the piperazine ring can be achieved using acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
化学反応の分析
Types of Reactions
Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenated compounds like bromoethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase, which plays a role in DNA repair and cell death pathways .
類似化合物との比較
Similar Compounds
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds also contain a piperazine ring and have shown similar biological activities.
Thiazole derivatives: These compounds share some structural similarities and exhibit comparable pharmacological properties.
Uniqueness
Methyl6-(4-acetylpiperazin-1-yl)-2-methylnicotinate is unique due to its specific substitution pattern on the piperazine ring and the nicotinate moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
特性
分子式 |
C14H19N3O3 |
|---|---|
分子量 |
277.32 g/mol |
IUPAC名 |
methyl 6-(4-acetylpiperazin-1-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H19N3O3/c1-10-12(14(19)20-3)4-5-13(15-10)17-8-6-16(7-9-17)11(2)18/h4-5H,6-9H2,1-3H3 |
InChIキー |
BHCJHEONYBOKOY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


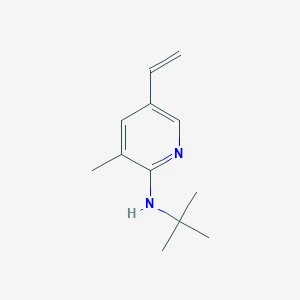
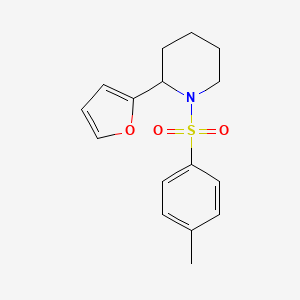
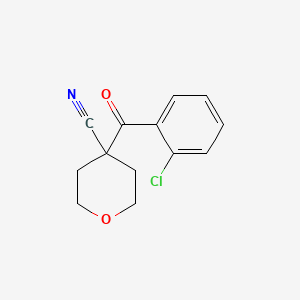
![4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791353.png)
![Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
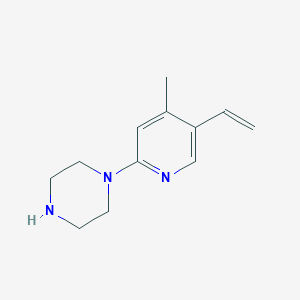

![6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791364.png)
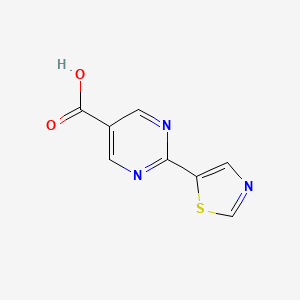
![1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B11791370.png)
![4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791387.png)
